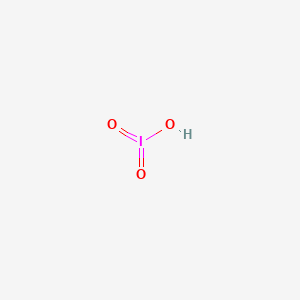
Iodic acid
Overview
Description
Iodic acid is a white, water-soluble solid with the chemical formula HIO3. It is an oxoacid of iodine, featuring iodine in the oxidation state +5. This compound is one of the most stable oxoacids of the halogens, contrasting with the instability of chloric acid and bromic acid . It is a strong acid and a powerful oxidizing agent, making it significant in various areas of chemistry .
Mechanism of Action
Target of Action
Iodic acid (HIO3) is a strong oxidizing agent that primarily targets iodide ions (I-) in various chemical reactions . It also plays a significant role in the formation of new particles in marine and polar boundary layers, acting as a precursor .
Mode of Action
this compound interacts with its targets through oxidation. In its role as an oxidizer, it converts iodide ions into iodine (I2) in the presence of an excess of acid . In atmospheric chemistry, this compound participates in new particle formation (NPF) processes, interacting with other substances like methanesulfonic acid (MSA) to form clusters .
Biochemical Pathways
The primary biochemical pathway involving this compound is the new particle formation (NPF) in marine areas. Both this compound and methanesulfonic acid have been identified as important precursors of NPF in these regions . The process involves the nucleation of gaseous molecules and the subsequent growth of the formed clusters .
Result of Action
The action of this compound results in the formation of iodine when it acts as an oxidizer . In the context of atmospheric chemistry, its action leads to the formation of new particles, significantly affecting global radiation balance and climate .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in marine and polar boundary layers, the presence of other substances like methanesulfonic acid can affect the rate and efficiency of new particle formation . Furthermore, the action of this compound as an oxidizer can be influenced by the pH level and the concentration of other ions in the solution .
Biochemical Analysis
Biochemical Properties
Iodic acid is a strong acid, able to donate its proton to other substances in chemical reactions . The compound’s acidic property is primarily due to the ionizable hydrogen atom in its molecular structure . This compound tends to decompose under heat, producing iodine and oxygen . It is strongly oxidizing in acidic solution, less so in basic solution . When this compound acts as an oxidizer, then the product of the reaction is either iodine, or iodide ion .
Cellular Effects
This compound plays a significant role in the formation of aerosol particles in the atmosphere . These aerosol particles made of this compound can form extremely rapidly in the marine boundary layer . This process affects the climate, both directly and indirectly, but how new aerosol particles form and influence clouds and climate remains relatively poorly understood .
Molecular Mechanism
The molecular mechanism of this compound involves both iodine oxides and this compound itself . This compound molecules react with nitrate core ions to generate mass spectra . Iodine pentoxide produced by photolysis of higher-order iodine oxides is hydrolyzed, likely by the water dimer, to yield this compound, which also contributes to the iodate anion signal .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to form extremely rapidly in the marine boundary layer . This rapid formation suggests that this compound may play a significant role in pristine marine regions where sulfuric acid and ammonia concentrations are extremely low .
Metabolic Pathways
This compound is involved in the nucleation of gaseous molecules and the subsequent growth of the formed clusters . Methanesulfonic acid can promote this compound cluster formation through stabilizing this compound via both hydrogen and halogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodic acid can be synthesized by oxidizing iodine with strong oxidizers such as concentrated nitric acid, chlorine, chloric acid, or hydrogen peroxide. For example:
- Iodine reacts with chlorine in the presence of water to form this compound and hydrochloric acid:
I2+6H2O+5Cl2→2HIO3+10HCl
- Iodine monochloride reacts with water to produce this compound and hydrochloric acid:
5ICl+3H2O→5HCl+HIO3+2I2
Properties
IUPAC Name |
iodic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWUVCWSCSTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO3 | |
| Record name | iodic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Iodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064812 | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.911 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] Colorless or light yellow powder; [MSDSonline] Forms rhombohedral crystals--decompose at 110 deg C; [Ullmann] | |
| Record name | Iodic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7782-68-5, 25659-31-8 | |
| Record name | Iodic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8J18JSBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of Iodic Acid?
A1: this compound is represented by the molecular formula HIO3 and has a molecular weight of 175.91 g/mol.
Q2: Are there any spectroscopic techniques that can be used to characterize this compound?
A2: Yes, several spectroscopic techniques can be used to characterize this compound. These include Raman microscopy [], Infrared (IR) spectroscopy [], Nuclear Quadrupole Resonance (NQR) [], and X-ray diffraction (XRD) [, , ]. These techniques provide insights into the vibrational modes, structural properties, and bonding characteristics of this compound and its derivatives.
Q3: Is this compound hygroscopic?
A3: Yes, this compound is highly hygroscopic. Aqueous this compound solution droplets have been observed to resist crystallization even at very low relative humidity (RH), forming an ultra-viscous liquid or a brittle glass []. This property makes understanding its water retention at low RH important for the hygroscopic growth of aerosol particles.
Q4: Can this compound be used as a catalyst in organic synthesis?
A5: Yes, this compound has been shown to be an effective catalyst in various organic reactions. For example, it can be used for the synthesis of 2-aminothiazoles in combination with PEG-400 as a green solvent []. It has also been employed in the oxidation of alcohols to aldehydes and ketones in the presence of NaHSO4·H2O []. Additionally, this compound, combined with tetraethylammonium bromide, serves as a selective and efficient catalyst for the oxidation of sulfides to sulfoxides [].
Q5: Is this compound used in industrial applications?
A6: Yes, this compound has industrial applications. It can be impregnated onto activated carbon to enhance the removal of odors originating from kitchen wastewater treatment facilities, particularly targeting hydrogen sulfide [].
Q6: Have any computational studies been conducted on this compound and its role in atmospheric nucleation?
A7: Yes, computational chemistry has been used to study this compound and its role in atmospheric nucleation. One study utilized molecular modeling and thermodynamic calculations to develop a predictive model for estimating the enhancing potential of various atmospheric vapors on this compound-induced nucleation []. This model considers the formation free energies (ΔG) of this compound-containing dimer clusters and identified amines and O/S-atom-containing acids as having high enhancing potential, specifically highlighting diethylamine (DEA).
Q7: Can you elaborate on the use of quantitative structure-activity relationship (QSAR) models in understanding this compound's behavior?
A8: QSAR models have been developed to evaluate the enhancing potential of atmospheric nucleation precursors on this compound-induced nucleation []. These models are based on the calculated formation free energies (ΔG) of this compound-containing dimer clusters. This allows for the prediction of a compound's potential to enhance nucleation based on its structure.
Q8: How can this compound solutions be stabilized?
A9: this compound solutions can be stabilized by combining them with specific compounds. One method involves a composition comprising a 3-isothiazolone compound, alkali metal nitrate, alkali metal chloride salt, a compound selected from this compound, perthis compound, this compound salt and perthis compound salt, chlorite salt, and a solvent []. This formulation aims to prevent salt shock and improve the stability of this compound in emulsion solutions.
Q9: What analytical techniques are commonly used to study this compound?
A9: Various analytical techniques are employed to study this compound. These include:
- Conductimetry: Used to measure the electrical conductivity of this compound solutions, providing information about its dissociation and ionic strength [].
- Potentiometry: Employed to determine the electromotive force (EMF) of concentration cells containing this compound, allowing for the calculation of stoichiometric activity coefficients [].
- Kinetic Methods: Utilized to investigate the rates of reactions involving this compound, such as the catalytic inversion of sucrose solutions, providing insights into hydrogen ion concentrations [].
- Thermogravimetric analysis (TGA): Helps in understanding the dehydration behavior of this compound and its conversion to iodine pentoxide (I2O5) [].
- Inductively coupled plasma mass spectrometry (ICP-MS): Can be used to determine the concentration of this compound in doped crystals [].
Q10: What is the main source of this compound in the atmosphere?
A12: The primary source of atmospheric this compound is believed to be the photochemical oxidation of iodine-containing species emitted from the ocean, such as molecular iodine (I2) and organoiodine compounds [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



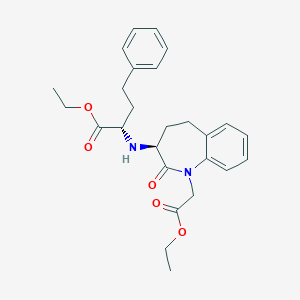


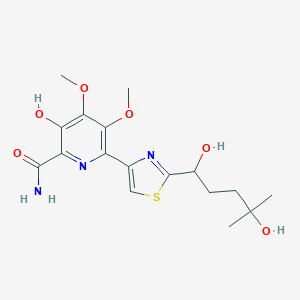


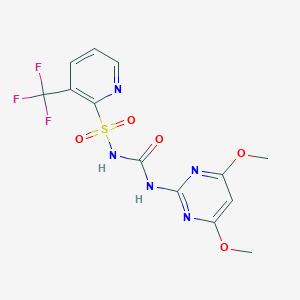

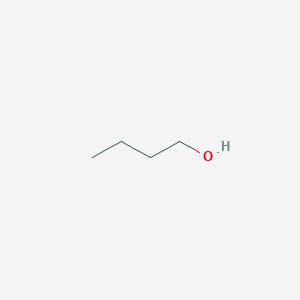

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
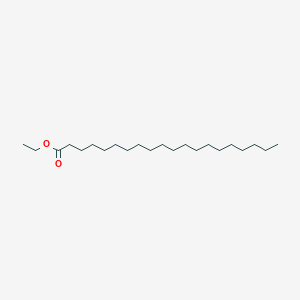
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
